molecular formula C21H15BrN4O3 B3615402 N-(4-bromophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-bromophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3615402
M. Wt: 451.3 g/mol
InChI Key: YJFINCRHJPAPJS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as BFPF, is a synthetic compound that has gained considerable interest in scientific research due to its potential therapeutic applications. BFPF belongs to the class of pyrazole derivatives and is known for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of BFPF involves the inhibition of several signaling pathways that are involved in inflammation and cancer. BFPF inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. BFPF also inhibits the activation of signal transducer and activator of transcription 3 (STAT3), which is a transcription factor that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BFPF has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which reduces inflammation in the body. BFPF also induces apoptosis and inhibits the growth of cancer cells, which makes it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

BFPF has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. BFPF also has a high purity and stability, which makes it suitable for use in experiments. However, BFPF has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to use in aqueous solutions. BFPF also has a high melting point, which makes it difficult to dissolve in some solvents.

Future Directions

There are several future directions for research on BFPF. One area of research could be the development of BFPF as a potential anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be the development of BFPF as a potential anti-cancer agent for the treatment of various types of cancer. Additionally, future research could focus on the optimization of the synthesis method for BFPF to improve its solubility and stability.

Scientific Research Applications

BFPF has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. BFPF also exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(4-bromophenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O3/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFINCRHJPAPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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